Lactosyl Rasagiline, also known as Rasagiline mesylate, is a pharmaceutical compound primarily used in the treatment of Parkinson's disease. It acts as a monoamine oxidase inhibitor, specifically targeting the enzyme monoamine oxidase B. This inhibition leads to increased levels of dopamine in the brain, which is beneficial for managing the symptoms of Parkinson's disease. The drug is synthesized as a single enantiomer, ensuring its efficacy and safety in clinical applications.
Rasagiline mesylate is classified as a chiral compound and is derived from aminoindane. Its chemical name is N-propargyl-1(R)-aminoindan-mesylate. The compound appears as a white to off-white powder and is freely soluble in water and ethanol, making it suitable for various pharmaceutical formulations. It is categorized under the Biopharmaceutics Classification System as a highly soluble substance, indicating its favorable absorption characteristics in the human body .
The synthesis of Rasagiline mesylate involves a multi-step process starting from 1-aminoindan, which serves as the primary starting material. The synthesis can be summarized in three main steps:
The synthesis route is controlled through rigorous in-process controls to maintain quality and consistency across production batches. Validation studies have demonstrated that the active substance can be produced reproducibly, meeting all proposed specifications for pharmaceutical use .
Rasagiline mesylate has a complex molecular structure characterized by its asymmetric carbon atom, which contributes to its chirality. The structural formula can be represented as follows:
Rasagiline mesylate participates in various chemical reactions primarily involving its functional groups:
The ion-pair formation involves the protonation of the secondary amino group of Rasagiline mesylate, allowing it to interact with the sulfonic acid groups of the dyes used in analytical assays. This interaction leads to color changes that can be quantitatively measured.
The primary mechanism of action of Rasagiline mesylate involves the inhibition of monoamine oxidase B, an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, Rasagiline increases dopamine levels, thereby alleviating symptoms associated with Parkinson's disease.
Rasagiline mesylate is primarily used in clinical settings for:
CAS No.: 31348-80-8
CAS No.: 146764-58-1
CAS No.:
CAS No.: 6801-81-6
CAS No.: 71869-92-6
CAS No.: 2361-24-2